molecular formula C22H25FN4 B11334956 N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11334956
M. Wt: 364.5 g/mol
InChI Key: RYFDSPQOWOQUQX-UHFFFAOYSA-N
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Description

N-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 4-fluorophenyl group at position 3, methyl groups at positions 2 and 5, and a 2-(cyclohex-1-en-1-yl)ethylamine substituent at position 5.

Properties

Molecular Formula

C22H25FN4

Molecular Weight

364.5 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H25FN4/c1-15-14-20(24-13-12-17-6-4-3-5-7-17)27-22(25-15)21(16(2)26-27)18-8-10-19(23)11-9-18/h6,8-11,14,24H,3-5,7,12-13H2,1-2H3

InChI Key

RYFDSPQOWOQUQX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCC3=CCCCC3)C)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Cyclohexene Ring: This can be achieved through the hydrogenation of cyclohexene derivatives under specific conditions.

    Introduction of the Fluorophenyl Group: This step involves the use of fluorobenzene derivatives, which are reacted with appropriate reagents to introduce the fluorophenyl group.

    Construction of the Pyrazolopyrimidine Core: This is a critical step that involves cyclization reactions, often using pyrazole and pyrimidine precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: Researchers are exploring its interactions with various biological targets to understand its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Key Observations:

  • Position 3 : Aryl groups (e.g., 4-fluorophenyl, 2-chlorophenyl) are common, with electron-withdrawing substituents (e.g., -F, -Cl) enhancing metabolic stability .
  • Position 7 : Bulky substituents (e.g., cyclohexenylethyl, bis(2-methoxyethyl)) correlate with receptor selectivity (e.g., CRF1 antagonism in MPZP) .
  • Anti-mycobacterial Activity: Bis-aryl derivatives (e.g., Compound 32) show moderate activity, while mono-aryl analogs are less potent .

Physicochemical Properties

  • Lipophilicity : The cyclohexenylethyl group (logP ~4.5 estimated) increases lipophilicity compared to pyridinylmethyl (logP ~2.8) or methoxyethyl (logP ~1.5) substituents .
  • Solubility : Polar groups (e.g., methoxy in MPZP) improve aqueous solubility, whereas bulky alkyl chains may reduce it .

Biological Activity

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer activity, enzyme inhibition, and structure-activity relationships (SAR).

  • IUPAC Name : this compound
  • Molecular Formula : C19H21FN4
  • Molecular Weight : 328.387 g/mol
  • CAS Number : 952977-75-2

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. The compound has shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis and cell cycle arrest
A549 (Lung Cancer)15.0Inhibition of proliferation through apoptosis pathways
HeLa (Cervical Cancer)10.0Disruption of mitochondrial function leading to apoptosis

These findings suggest that the compound may act by inducing apoptosis and inhibiting cell proliferation in cancer cells.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes relevant to cancer and other diseases:

Enzyme IC50 (µM) Effect
Dihydroorotate dehydrogenase8.0Significant inhibition observed
Xanthine oxidase20.0Moderate inhibition

Inhibition of dihydroorotate dehydrogenase (DHODH) is particularly noteworthy as this enzyme plays a crucial role in pyrimidine biosynthesis, making it a target for anticancer therapies.

Structure-Activity Relationships (SAR)

The structural modifications of pyrazolo[1,5-a]pyrimidines can significantly affect their biological activity:

  • Cyclohexenyl Ethyl Group : Enhances lipophilicity and cellular uptake.
  • Fluorophenyl Substitution : Increases binding affinity to target enzymes.
  • Dimethyl Groups : Contribute to the overall stability and potency of the compound.

Case Study 1: In Vivo Efficacy

A recent animal study evaluated the efficacy of the compound in a xenograft model of breast cancer. Mice treated with this compound showed a significant reduction in tumor size compared to control groups.

Case Study 2: Toxicology Profile

Toxicological assessments conducted on various dosages revealed that the compound exhibited a favorable safety profile with no significant adverse effects noted at therapeutic doses.

Q & A

Q. Critical factors :

  • Temperature : Elevated temperatures (80–120°C) accelerate cyclocondensation but may degrade sensitive intermediates .
  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance reactivity for coupling steps, while dichloromethane aids in amination .
  • Catalysts : Pd catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling improve regioselectivity .

Q. SAR Insights :

  • Pyrimidine core methylation (2,5-dimethyl) stabilizes the planar conformation, critical for kinase inhibition .
  • Cyclohexenyl-ethyl chain modulates solubility and confers selectivity for lipid-rich targets (e.g., FAAH) .

Q. Pathway Table :

TargetPathwayAssay Model
CRF1HPA axisIn vitro HEK293 cells
FAAHEndocannabinoidMouse brain homogenates
JAK2JAK-STATHuman lymphoma cell lines

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:
Discrepancies often arise from:

  • Assay conditions : Varying ATP concentrations in kinase assays alter IC₅₀ values .
  • Cell models : Primary vs. immortalized cells show differential membrane transporter expression, affecting compound uptake .
  • Metabolic stability : Hepatic microsome activity (e.g., rat vs. human) impacts half-life predictions .

Q. Mitigation strategies :

  • Standardize protocols (e.g., CLSI guidelines for antimicrobial assays) .
  • Use isogenic cell lines to control for genetic variability .

Basic: What are the stability and storage recommendations?

Answer:

  • Storage : -20°C in amber vials under argon to prevent oxidation of the cyclohexenyl group .
  • Stability :
    • Aqueous solutions (pH 7.4): t₁/₂ = 48 hours .
    • Solid form: Stable >6 months if desiccated .

Advanced: What strategies optimize pharmacokinetic properties?

Answer:

  • Prodrug design : Phosphorylation of the amine group enhances solubility for IV administration .
  • Nanoparticle encapsulation : PLGA nanoparticles improve brain penetration for CNS targets .
  • Metabolic blocking : Deuteration at labile sites (e.g., methyl groups) reduces first-pass metabolism .

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